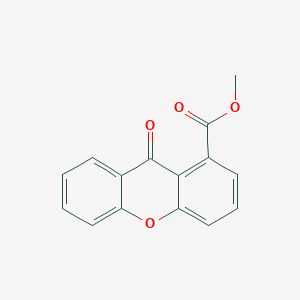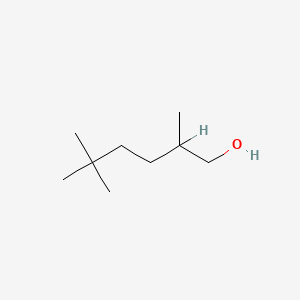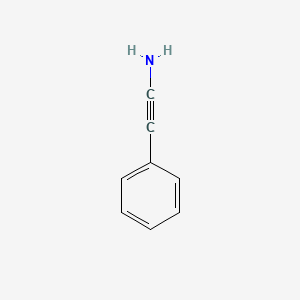
Keratinocyte Differentiation Inducer
Übersicht
Beschreibung
Casein-Kinase-II-Inhibitor IV ist ein potenter, ATP-kompetitiver Inhibitor der Casein-Kinase II, einem Enzym, das eine entscheidende Rolle in verschiedenen zellulären Prozessen spielt, einschließlich Zellproliferation, Differenzierung und Apoptose. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere in der Krebstherapie, in der wissenschaftlichen Forschung große Aufmerksamkeit erlangt.
Wirkmechanismus
Target of Action
The primary targets of the Keratinocyte Differentiation Inducer are keratinocytes, the major cell type of the epidermis . Keratinocytes actively participate in maintaining tissue homeostasis, shaping, amplifying, and regulating immune responses in the skin . They act as sentinels, continuously monitoring changes in the environment, and can initiate a broad range of inflammatory responses via secretion of various cytokines, chemokines, and growth factors .
Mode of Action
The this compound interacts with its targets, the keratinocytes, and induces their differentiation. This process involves a series of complex processes leading through gradual changes in characteristics and functions of keratinocytes up to their programmed cell death via cornification . The inducer significantly increases factors for differentiation and skin barrier function including KRT1, KRT2, KRT10, IVL, LOR, CLDN1, OVOL1, and FLG .
Biochemical Pathways
The this compound affects several biochemical pathways. For instance, it inhibits the phosphorylation of STAT6, a downstream signaling molecule of IL-4 and IL-13, in keratinocytes . This suggests that the inducer may suppress TSLP expression by inhibiting the IL-4/IL-13-STAT6 signaling pathway . Furthermore, the inducer promotes differentiation while inhibiting proliferation of keratinocytes .
Pharmacokinetics
It is known that keratinocytes, the targets of the inducer, are the major cell type of the epidermis and are dependent on the dermis, where blood vessels and lymphatics reside, to provide access to nutrients and waste disposal .
Result of Action
The result of the action of the this compound is the increased differentiation of keratinocytes and the enhancement of skin barrier functions . It significantly increases the expression of differentiation markers such as KRT1, KRT2, KRT10, IVL, LOR, CLDN1, OVOL1, and FLG . This contributes to the alleviation of inflammation and the restoration of skin barrier function .
Action Environment
The action of the this compound is influenced by environmental factors. Keratinocytes continuously monitor changes in the environment and can initiate a broad range of inflammatory responses . Therefore, factors such as microbial sensing, stretch, or other physical stimuli can influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
The Keratinocyte Differentiation Inducer interacts with various biomolecules, primarily enzymes such as casein kinase II . It acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the enzyme, thereby inhibiting its activity . This inhibition plays a crucial role in the biochemical reactions leading to the differentiation of keratinocytes .
Cellular Effects
The this compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces differentiation in normal human keratinocytes, which is a crucial process for the maintenance and repair of the skin barrier .
Molecular Mechanism
The molecular mechanism of action of the this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an ATP-competitive inhibitor of casein kinase II, it binds to the enzyme’s active site, preventing ATP from binding and thus inhibiting the enzyme’s activity . This inhibition is a key factor in inducing the differentiation of keratinocytes .
Metabolic Pathways
The this compound is involved in metabolic pathways related to the differentiation of keratinocytes
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Casein-Kinase-II-Inhibitor IV umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen, die seine inhibitorische Aktivität verbessern. Der Syntheseweg umfasst typischerweise:
Bildung der Kernstruktur: Die Kernstruktur wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.
Einführung funktioneller Gruppen: Funktionelle Gruppen werden durch Substitutionsreaktionen eingeführt, um die Bindungsaffinität der Verbindung an Casein-Kinase II zu erhöhen.
Reinigung: Das Endprodukt wird durch chromatographische Verfahren gereinigt, um eine hohe Reinheit zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von Casein-Kinase-II-Inhibitor IV beinhaltet die Skalierung des Synthesewegs, wobei gleichzeitig Konsistenz und Reinheit gewährleistet werden. Dies wird durch Folgendes erreicht:
Optimierung der Reaktionsbedingungen: Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren.
Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen implementiert, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
Casein-Kinase-II-Inhibitor IV unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und die Aktivität der Verbindung verändern.
Substitution: Substitutionsreaktionen werden verwendet, um verschiedene funktionelle Gruppen einzuführen, die die inhibitorische Aktivität der Verbindung verbessern.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktionsmittel: Reduktionsmittel wie Natriumborhydrid werden verwendet, um die Verbindung zu modifizieren.
Substitutionsreagenzien: Verschiedene Halogenide und Nukleophile werden in Substitutionsreaktionen verwendet.
Hauptsächlich gebildete Produkte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Casein-Kinase-II-Inhibitor IV, die jeweils unterschiedliche inhibitorische Aktivitäten und potenzielle therapeutische Anwendungen aufweisen.
Wissenschaftliche Forschungsanwendungen
Casein-Kinase-II-Inhibitor IV hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Neurodegenerative Erkrankungen:
Studien zur Zelldifferenzierung: Die Verbindung wird verwendet, um die Differenzierung menschlicher Keratinozyten zu untersuchen, und liefert Einblicke in die Hautbiologie.
Signaltransduktion: Sie wird in Studien zu Signaltransduktionswegen eingesetzt, insbesondere solchen, die Phosphorylierung und Dephosphorylierung betreffen.
Wirkmechanismus
Casein-Kinase-II-Inhibitor IV entfaltet seine Wirkung, indem er kompetitiv an die ATP-Bindungsstelle der Casein-Kinase II bindet und so deren Aktivität hemmt. Diese Hemmung stört verschiedene zelluläre Prozesse, darunter:
Zellproliferation: Durch die Hemmung der Casein-Kinase II reduziert die Verbindung die Zellproliferation, was in der Krebsbehandlung von Vorteil ist.
Signaltransduktion: Die Verbindung beeinflusst mehrere Signalwege, darunter die PI3K/AKT- und JAK/STAT-Signalwege, die für das Überleben und die Proliferation von Zellen entscheidend sind.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
CX-4945: Ein weiterer potenter Inhibitor der Casein-Kinase II, der in der Krebsforschung eingesetzt wird.
TBB (4,5,6,7-Tetrabromobenzotriazol): Ein selektiver Inhibitor der Casein-Kinase II, der in verschiedenen biochemischen Studien verwendet wird.
DMAT (2-Dimethylamino-4,5,6,7-Tetrabrom-1H-benzimidazol): Bekannt für seine inhibitorische Aktivität gegen Casein-Kinase II.
Einzigartigkeit
Casein-Kinase-II-Inhibitor IV ist einzigartig durch seine hohe Potenz und Spezifität für Casein-Kinase II. Seine Fähigkeit, die Differenzierung menschlicher Keratinozyten zu induzieren, unterscheidet ihn von anderen Inhibitoren und macht ihn zu einem wertvollen Werkzeug in der Forschung zur Hautbiologie .
Schlussfolgerung
Casein-Kinase-II-Inhibitor IV ist ein hochpotenter und spezifischer Inhibitor der Casein-Kinase II mit bedeutenden Anwendungen in der Krebsforschung, der Erforschung neurodegenerativer Erkrankungen und der Forschung zur Zelldifferenzierung. Seine einzigartigen Eigenschaften und seine hohe Spezifität machen ihn zu einer wertvollen Verbindung in der wissenschaftlichen Forschung.
Eigenschaften
IUPAC Name |
3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-30-20-13-18(14-21(31-2)22(20)32-3)27-24-26-15-17-9-11-29(23(17)28-24)19-8-4-6-16(12-19)7-5-10-25/h4,6,8-9,11-15H,5,7H2,1-3H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVZKYOBQGDKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC=C3C=CN(C3=N2)C4=CC=CC(=C4)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466376 | |
| Record name | 3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863598-09-8 | |
| Record name | 3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Keratinocyte differentiation inducers can interact with a variety of cellular targets to initiate the differentiation process. For instance, some inducers, like 1,25-dihydroxyvitamin D3, bind to nuclear receptors, which then act as transcription factors to regulate gene expression. [] This leads to the upregulation of differentiation-specific genes, such as those encoding for involucrin, loricrin, and filaggrin, ultimately driving the formation of the cornified envelope, a hallmark of differentiated keratinocytes. [, ] Other inducers, like those activating the Protein Kinase C (PKC) pathway, exert their effects through a cascade of phosphorylation events. [, , , , ] For example, activation of PKC-α can lead to the downregulation of keratins K1 and K10 while simultaneously upregulating the expression of late differentiation markers like loricrin and filaggrin. [] The specific downstream effects and pathways involved can vary depending on the specific inducer and its cellular target.
A: Cholesterol sulfate, a naturally occurring sterol sulfate, has been shown to play a role in keratinocyte differentiation. It acts as a component of cell membranes, contributing to their stability and influencing various cellular processes. [] Research suggests that cholesterol sulfate participates in signal transduction pathways involved in keratinocyte differentiation, potentially by regulating the activity of certain protein kinase C isoforms. [] Additionally, it appears to influence the expression of genes crucial for the development of the epidermal barrier, further highlighting its role in the differentiation process. []
A: Yes, certain viral proteins, such as the E5 protein from human papillomavirus type 16 (HPV16 E5), can interfere with normal keratinocyte differentiation. HPV16 E5 has been shown to disrupt the signaling and trafficking of the keratinocyte growth factor receptor (KGFR/FGFR2b), a key regulator of epithelial homeostasis. [] This disruption can lead to a decrease in the expression of early differentiation markers like keratin K1, ultimately hindering the differentiation process. [] Interestingly, restoring KGFR expression and activity can counteract the negative effects of HPV16 E5 on differentiation, highlighting the importance of this receptor in maintaining normal keratinocyte function. []
A: Yes, several natural compounds have demonstrated the ability to induce keratinocyte differentiation. For instance, baicalin, a flavonoid derived from the Chinese herbal medicine Scutellaria baicalensis, has shown promising results in preclinical studies. [] Topical application of baicalin cream in a mouse model increased the thickness of the granular layer and the overall epidermal thickness, suggesting its potential to promote differentiation. [] Similarly, kaempferol, a flavonoid found in various plants including green tea, has also been identified as a potential inducer of keratinocyte differentiation. [] These natural compounds hold promise for the development of novel therapeutic strategies for skin conditions characterized by impaired keratinocyte differentiation, such as psoriasis.
A: The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating keratinocyte differentiation. [] Tapinarof, an AHR modulator, has been shown to promote the expression of key differentiation markers like filaggrin (FLG) and loricrin (LOR) in an AHR-dependent manner. [] Interestingly, tapinarof also induces the secretion of IL-24, a cytokine that can negatively regulate FLG and LOR expression. [] This finding suggests that combining AHR modulators like tapinarof with inhibitors of the IL-24/STAT3 signaling pathway could enhance their therapeutic efficacy in treating skin conditions associated with barrier dysfunction, such as atopic dermatitis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![O-[2-(4-Chlorophenyl)ethyl]hydroxylamine](/img/structure/B3057838.png)



![Methanone, [4-(1-hydroxyethyl)phenyl]phenyl-](/img/structure/B3057844.png)



![4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B3057853.png)

![4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3057855.png)

